

Characterization of 1-Butoxyethane-1-peroxol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Butoxyethane-1-peroxol**

Cat. No.: **B15449997**

[Get Quote](#)

Disclaimer: Limited experimental data is publicly available for **1-Butoxyethane-1-peroxol**.

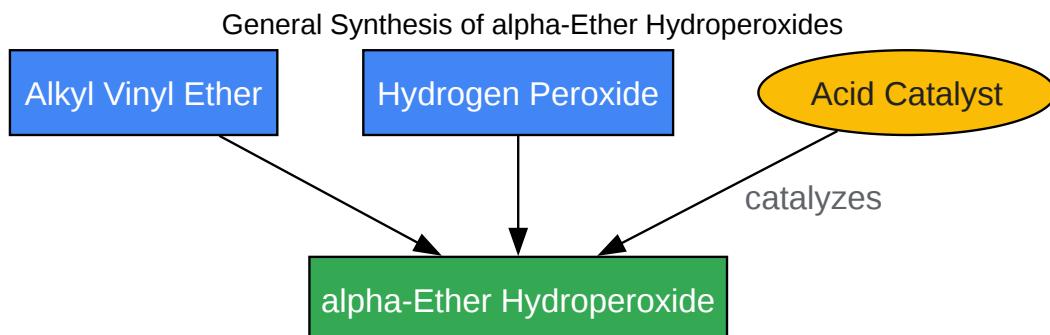
Much of the information presented in this guide is based on computed data and extrapolated from studies on analogous compounds, particularly diethyl ether hydroperoxide. This document is intended for an audience of researchers, scientists, and drug development professionals and should be used for informational purposes only. All laboratory work should be conducted with appropriate safety precautions.

Introduction

1-Butoxyethane-1-peroxol, systematically named 1-(1-hydroperoxyethoxy)butane, is an organic hydroperoxide. As with other ether peroxides, it is a molecule of interest due to its potential reactivity and as an intermediate in oxidation processes. Ether hydroperoxides are known to form via the autoxidation of ethers in the presence of air and light.^{[1][2]} These compounds are notoriously unstable and can be explosive, necessitating careful handling and storage procedures.^{[3][4]} This guide provides a summary of the known characteristics of **1-Butoxyethane-1-peroxol**, drawing on computational data and experimental findings for structurally similar compounds.

Physicochemical Properties

Quantitative data for **1-Butoxyethane-1-peroxol** is primarily based on computational models. For comparative purposes, experimental data for the closely related diethyl ether hydroperoxide are also presented.


Property	1-Butoxyethane-1-peroxol (Computed)	Diethyl Ether Hydroperoxide (Experimental)
Molecular Formula	C6H14O3	C4H10O3 ^[2]
Molecular Weight	134.17 g/mol	106.12 g/mol ^[5]
IUPAC Name	1-(1-hydroperoxyethoxy)butane	1-Ethoxyethyl hydroperoxide ^[6]
CAS Number	62607-57-2	18321-53-4 ^[5]
Density	Not Available	1.005 g/cm ³ ^[5]
Boiling Point	Not Available	62 - 64 °C at 18.7 hPa ^[5]
XLogP3	1.2	Not Available
Hydrogen Bond Donor Count	1	1 ^[6]
Hydrogen Bond Acceptor Count	3	3 ^[6]
Rotatable Bond Count	4	3 ^[6]

Synthesis and Reactivity

Synthesis

Two primary pathways for the formation of **1-Butoxyethane-1-peroxol** are recognized:

- Autoxidation of Butyl Ethyl Ether: This is a spontaneous, radical-chain reaction that occurs when butyl ethyl ether is exposed to atmospheric oxygen.^[7] The process is often initiated by light or heat.^[2]
- Acid-Catalyzed Addition of Hydrogen Peroxide to Butyl Vinyl Ether: A more controlled synthetic route involves the reaction of butyl vinyl ether with hydrogen peroxide in the presence of an acid catalyst. This method is analogous to the high-yield synthesis of diethyl ether hydroperoxide from ethyl vinyl ether.^[2]

[Click to download full resolution via product page](#)

Caption: Synthesis of alpha-Ether Hydroperoxides.

Reactivity and Decomposition


Ether hydroperoxides are thermally sensitive and can decompose explosively, particularly when concentrated.^[8] Decomposition can be initiated by heat, mechanical shock, or contact with metals.^{[5][8]} Upon heating, diethyl ether hydroperoxide has been shown to decompose into acetaldehyde, among other products.^[2]

Experimental Protocols

Detection of Peroxides

A common qualitative test for the presence of ether peroxides involves the use of a potassium iodide (KI) solution. In the presence of peroxides, iodide is oxidized to iodine, resulting in a characteristic color change.

Workflow for Peroxide Detection

[Click to download full resolution via product page](#)

Caption: Peroxide Detection Workflow.

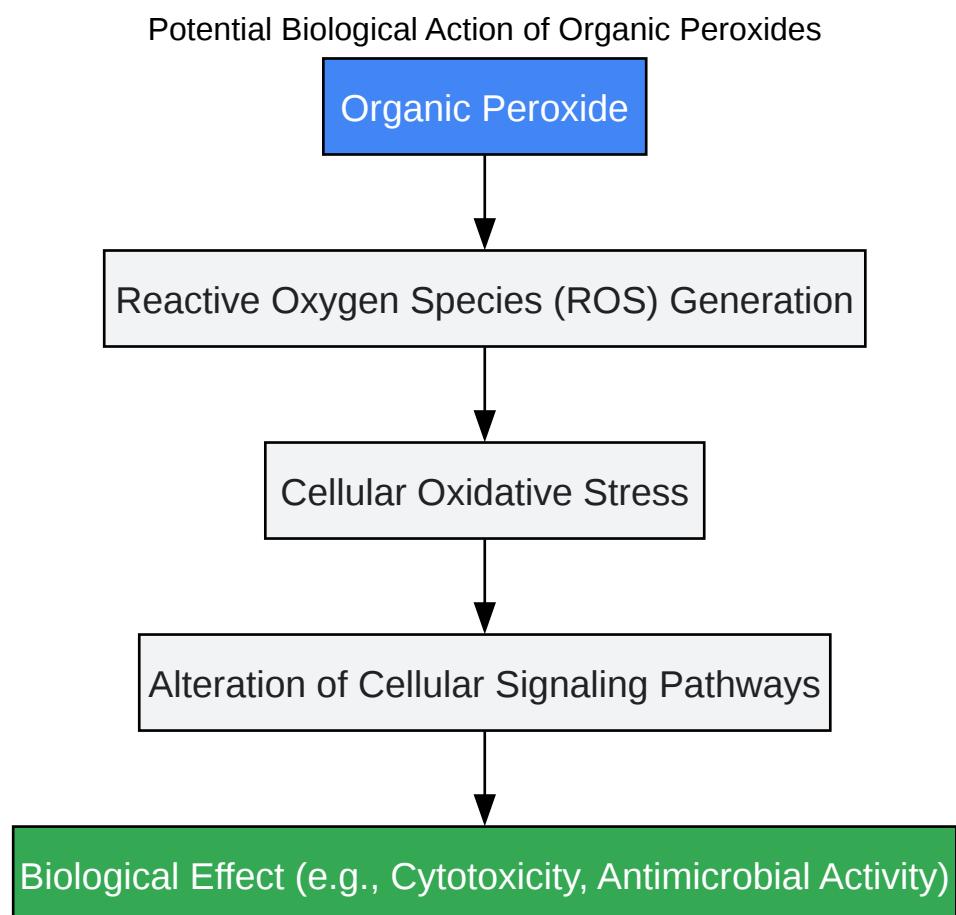
Spectroscopic Characterization

While specific spectra for **1-Butoxyethane-1-peroxol** are not readily available, the following provides an overview of the expected spectroscopic features based on its structure and data

from analogous compounds.

- Infrared (IR) Spectroscopy: A key feature for hydroperoxides is the O-H stretching vibration. Additionally, a strong C-O stretching band is expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.^{[9][10]} The O-O bond itself gives rise to a weak absorption.^[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton of the hydroperoxy group (-OOH) is expected to be a broad singlet. Protons on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm region.^[9] The remaining protons of the butyl and ethyl groups would appear at higher fields.
 - ¹³C NMR: Carbons bonded to the ether oxygen are expected to resonate in the 50-80 ppm range.^[9]
- Mass Spectrometry (MS): The fragmentation of hydroperoxides in mass spectrometry can be complex. For some organic hydroperoxides, a characteristic neutral loss of 34 Da (H₂O₂) from the protonated molecular ion has been observed.^[11]

Safety and Handling


Peroxide-forming chemicals like **1-Butoxyethane-1-peroxol** pose significant safety risks.^[4]

- Storage: Store in airtight, light-resistant containers in a cool, dark place.^[12] The headspace should be minimized or filled with an inert gas.^[12]
- Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.^[3] Work in a well-ventilated area, preferably a fume hood.
- Distillation: Never distill peroxide-containing solvents to dryness, as this can concentrate the explosive peroxides.^{[3][12]} It is recommended to leave at least 10-20% of the liquid in the distillation flask.^{[3][12]}
- Disposal: Peroxide-forming chemicals should be disposed of through proper hazardous waste channels, especially if they are old or show signs of peroxide formation (e.g., crystal

formation).[3]

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or associated signaling pathways of **1-Butoxyethane-1-peroxol**. However, organic peroxides as a class are known to exhibit a range of biological activities, often associated with their ability to generate reactive oxygen species.[13] Some naturally occurring peroxides have demonstrated antimalarial and other therapeutic properties.[13] The potential biological effects of simple ether hydroperoxides like **1-Butoxyethane-1-peroxol** remain an area for future investigation.

[Click to download full resolution via product page](#)

Caption: General Biological Action of Peroxides.

Conclusion

1-Butoxyethane-1-peroxol is a recognized chemical entity for which detailed experimental characterization is lacking. Based on its structure and the properties of analogous ether hydroperoxides, it is expected to be a reactive and potentially hazardous compound. The information provided in this guide, compiled from computational data and the broader scientific literature on organic peroxides, serves as a foundational resource for researchers and professionals interested in this class of molecules. Further experimental investigation is necessary to fully elucidate the properties, reactivity, and potential applications of **1-Butoxyethane-1-peroxol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 3. ehs.utexas.edu [ehs.utexas.edu]
- 4. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 5. [Diethyl_ether_peroxide](http://chemeurope.com) [chemeurope.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. utep.edu [utep.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. amt.copernicus.org [amt.copernicus.org]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Characterization of 1-Butoxyethane-1-peroxol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15449997#characterization-of-1-butoxyethane-1-peroxol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com